Mitochondrial Targeting Confers Enhanced ROS Production and Lipid Peroxidation
Dhodh-IN-26 (B2) is engineered with a triphenylphosphine (TPP) group that directs the compound to mitochondria, a feature absent in its parent compound brequinar [1]. While direct comparative IC50 data for ROS induction between B2 and brequinar is not available in the primary literature, the study confirms that B2's anticancer activity is mechanistically linked to its ability to trigger ROS formation, promote mitochondrial lipid peroxidation, and induce ferroptosis in B16F10 and A375 cells . This is a qualitative, class-level inference of enhanced ferroptotic potency driven by its unique subcellular localization.
| Evidence Dimension | Mechanism of Action (Mitochondrial Targeting) |
|---|---|
| Target Compound Data | Mitochondria-targeted via TPP group; induces ROS, mitochondrial lipid peroxidation, and ferroptosis in B16F10 and A375 cells. |
| Comparator Or Baseline | Brequinar (BRQ) - lacks TPP group; DHODH inhibition primarily leads to pyrimidine depletion. |
| Quantified Difference | Qualitative difference in mitochondrial targeting and ferroptosis induction capability. |
| Conditions | Cell-based assays (B16F10 and A375 cells) . |
Why This Matters
This unique structural feature allows researchers to dissect the mitochondrial-specific role of DHODH in ferroptosis, a pathway inaccessible with conventional DHODH inhibitors.
- [1] Hai Y, Fan R, Zhao T, Lin R, Zhuang J, Deng A, Meng S, Hou Z, Wei G. A novel mitochondria-targeting DHODH inhibitor induces robust ferroptosis and alleviates immune suppression. Pharmacol Res. 2024 Apr;202:107115. View Source
